2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound that features a piperazine ring, a pyridazine ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the piperazine and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and pyridazine rings
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 6-Phenyl-3(2H)-pyridazinone
- 6-(4-methoxyphenyl)-3(2H)-pyridazinone
- 6-(4-chlorophenyl)-3(2H)-pyridazinone
Uniqueness
What sets 2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted drug design and development .
Properties
IUPAC Name |
2-[6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN5OS/c1-18(2)19-6-8-21(9-7-19)27-24(32)17-33-25-11-10-23(28-29-25)31-14-12-30(13-15-31)22-5-3-4-20(26)16-22/h3-11,16,18H,12-15,17H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABGGVWDWMWAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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